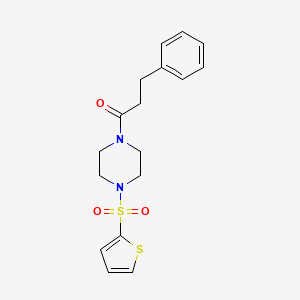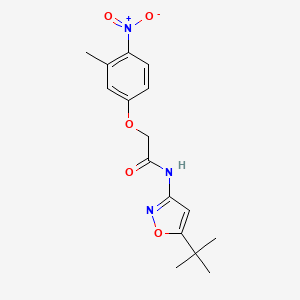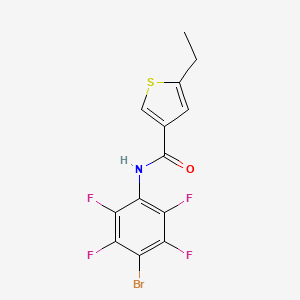
1-(3-phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine
Descripción general
Descripción
1-(3-phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as TPP or TTPP and has been shown to possess a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
TPP has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain and as a potential anti-inflammatory agent. TPP has also been studied for its potential use in the treatment of cancer, as it has been shown to possess cytotoxic properties against certain cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of TPP is not fully understood. However, it is believed to act on several neurotransmitter systems, including the GABAergic and serotonergic systems. Additionally, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
TPP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. Additionally, it has been shown to decrease the levels of certain inflammatory cytokines, including TNF-alpha and IL-1beta. TPP has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TPP for lab experiments is its relatively simple synthesis method. Additionally, it has been shown to possess a wide range of potential therapeutic applications, which makes it a promising compound for further research. However, one of the limitations of TPP is its relatively low solubility in aqueous solutions, which may limit its potential use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on TPP. One area of research could focus on further elucidating its mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies could investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on developing more effective formulations of TPP, which could improve its solubility and bioavailability.
In conclusion, TPP is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biochemical and physiological effects and has been investigated for its potential use in the treatment of several neurological disorders and cancer. While there are limitations to its use in lab experiments, its potential therapeutic applications make it a promising compound for further research.
Propiedades
IUPAC Name |
3-phenyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(9-8-15-5-2-1-3-6-15)18-10-12-19(13-11-18)24(21,22)17-7-4-14-23-17/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQKIHDYKUASQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-ethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183673.png)
![methyl 4-ethyl-5-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4183678.png)
![2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4183686.png)
![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)

![2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide](/img/structure/B4183707.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183718.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4183729.png)
![3-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4183735.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
![N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)
